2-Methylamino-2-phenyl-propionitrile
Description
Contextual Significance and Unique Structural Features of 2-Methylamino-2-phenyl-propionitrile
This compound, also known as α-phenyl-α-(methylamino)acetonitrile, holds a significant position in organic synthesis primarily as a precursor and intermediate. Its importance stems from its unique molecular architecture. The structure is characterized by a central quaternary carbon atom (the α-carbon) bonded to four distinct functional groups: a phenyl ring, a methylamino group (-NHCH₃), a nitrile group (-C≡N), and a methyl group.
This specific arrangement of functional groups confers several key features:
Chirality: The α-carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers. This is a critical feature in modern pharmacology and materials science, where the specific stereochemistry of a molecule can dictate its biological activity or physical properties.
Reactive Moieties: The molecule contains two primary sites for chemical transformation. The nitrile group can be hydrolyzed to form a carboxylic acid or a primary amide, or reduced to form a primary amine. The secondary amine (methylamino group) can undergo various N-alkylation or acylation reactions.
Synthetic Precursor: As an α-amino nitrile, it is a direct precursor to α-amino acids through the hydrolysis of the nitrile group. acs.org Specifically, hydrolysis of this compound yields N-methyl-α-phenylglycine, a non-proteinogenic amino acid.
The combination of these features makes it a valuable intermediate for creating more complex molecules, particularly those with specific stereochemical requirements. researchgate.netresearchgate.net
Table 1: Structural Components of this compound This table is interactive. You can sort and filter the data.
| Component | Chemical Formula | Functional Group Class | Role in Structure |
|---|---|---|---|
| Phenyl Group | -C₆H₅ | Aryl | Provides steric bulk and electronic effects. |
| Methylamino Group | -NHCH₃ | Secondary Amine | Provides basicity and a site for further functionalization. |
| Nitrile Group | -C≡N | Nitrile | A key reactive site, convertible to acids, amides, or amines. |
Overview of Research Trajectories on Nitrile and Alpha-Amino Nitrile Derivatives
Research into nitrile and, more specifically, α-amino nitrile derivatives has a long history and continues to evolve. These compounds are central to many synthetic pathways. bohrium.com
The foundational method for synthesizing α-amino nitriles is the Strecker reaction , first reported in 1850. acs.org This one-pot, three-component reaction involves an aldehyde or ketone, an amine, and a cyanide source. acs.orgmdpi.com The reaction's simplicity and the ready availability of starting materials make it a robust and widely used method. researchgate.net
Modern research trajectories in this area have focused on several key advancements:
Asymmetric Synthesis: A major focus has been the development of catalytic, enantioselective versions of the Strecker reaction to control the chirality of the α-carbon. mdpi.com This allows for the synthesis of specific enantiomers, which is crucial for pharmaceutical applications. Organocatalysts and transition metal complexes have been successfully employed for this purpose. mdpi.com
Green Chemistry: Efforts have been made to render the synthesis of α-amino nitriles more environmentally benign. This includes the development of protocols that use non-toxic cyanide sources, such as hexacyanoferrates, and the use of solvent-free reaction conditions. mdpi.comanjs.edu.iq
Alternative Synthetic Routes: Beyond the Strecker reaction, the direct α-cyanation of amines via cross-dehydrogenative coupling (CDC) has emerged as an attractive alternative for preparing α-amino nitriles. mdpi.com
Expanded Applications: Research continues to uncover new applications for α-amino nitriles as versatile intermediates. They are used in the total synthesis of complex natural products like alkaloids and for preparing nitrogen-containing heterocycles such as imidazoles and thiadiazoles. bohrium.comresearchgate.net Their derivatives are also investigated as potent and selective protease inhibitors. bohrium.comacs.org
Rationale for Comprehensive Investigation into this compound
The rationale for a detailed investigation into this compound is grounded in its role as a representative and valuable synthetic intermediate. It serves as a model compound for understanding the chemistry of α,α-disubstituted α-amino nitriles.
The primary motivations for its study include:
Access to Non-Proteinogenic Amino Acids: The most direct application is its role as a precursor to N-methyl-α-phenylglycine. N-methylated amino acids are important components in peptide research, where they are used to induce specific conformations and increase metabolic stability.
Elucidation of Reaction Mechanisms: Studying the synthesis and reactions of this compound provides insight into the mechanisms of the Strecker reaction and related transformations, particularly concerning sterically hindered substrates.
Molecular Diversity Generation: As a versatile building block, this compound enables the generation of molecular diversity for pharmacological and biological research. bohrium.com The phenyl, methyl, and N-methyl groups can be systematically varied to create libraries of related compounds for screening purposes.
Intermediate for Bioactive Molecules: α-Amino nitriles are recognized as key precursors for numerous bioactive molecules and pharmaceuticals. researchgate.net Investigating the chemistry of specific examples like this compound is essential for developing efficient synthetic routes to new therapeutic agents.
Table 2: Synthetic Utility of this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Reagents | Product Class | Significance |
|---|---|---|---|
| Nitrile Hydrolysis | H₃O⁺, heat | α-Amino Acid | Synthesis of N-methyl-α-phenylglycine. |
| Nitrile Reduction | H₂, Catalyst or LiAlH₄ | 1,2-Diamine | Formation of vicinal diamine structures. |
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and scientifically rigorous examination of this compound strictly within the domain of organic synthesis research. The primary objective is to present a clear overview based on its chemical properties and synthetic utility, avoiding any discussion of pharmacology, toxicology, or administration.
The specific objectives are:
To detail the structural features of this compound and explain how they contribute to its chemical significance.
To place the compound within the historical and current research context of α-amino nitrile chemistry.
To articulate the scientific rationale for its investigation as a key synthetic intermediate.
To present relevant chemical data and synthetic transformations in a clear and organized format.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(methylamino)-2-phenylpropanenitrile |
InChI |
InChI=1S/C10H12N2/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
InChI Key |
HETMXQGRMMXPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)NC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylamino 2 Phenyl Propionitrile and Its Derivatives
Classical and Contemporary Approaches to Alpha-Amino Nitrile Synthesis
The formation of the α-amino nitrile scaffold can be achieved through various synthetic strategies. The most prominent and historically significant is the Strecker reaction, though alternative methods have also been developed to address specific synthetic challenges.
Strecker Reaction Variants for 2-Methylamino-2-phenyl-propionitrile Formation
The Strecker synthesis, first reported in 1850, is a three-component reaction that combines a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. wikipedia.org In the context of this compound, the reactants are acetophenone, methylamine (B109427), and a cyanide donor. The reaction proceeds through the initial formation of an imine from acetophenone and methylamine, which is then attacked by a nucleophilic cyanide ion. nrochemistry.comcabidigitallibrary.org
The reaction mechanism involves the condensation of the ketone with the amine to form an iminium ion, which is then subjected to nucleophilic attack by the cyanide. nrochemistry.com Various cyanide sources can be employed, including hydrogen cyanide (HCN), alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN). nrochemistry.com The choice of cyanide source and reaction conditions can significantly influence the reaction's efficiency and safety. For instance, the use of TMSCN often allows for milder reaction conditions. cabidigitallibrary.org
A general representation of the Strecker reaction for the synthesis of this compound is as follows:
Acetophenone + Methylamine + Cyanide Source → this compound
While the classical Strecker synthesis yields a racemic mixture of the α-aminonitrile, modern variants have focused on achieving enantioselectivity, which will be discussed in subsequent sections.
Alternative Synthetic Routes to the this compound Framework
While the Strecker reaction is the most direct and widely used method, other synthetic strategies can, in principle, lead to the this compound framework. These alternative routes often involve the modification of existing molecules. For example, the cyanation of a pre-formed N-(1-phenylethylidene)methanamine (the imine derived from acetophenone and methylamine) with a cyanide source is a two-step approach that essentially breaks down the one-pot nature of the Strecker reaction.
Another conceptual approach involves the α-functionalization of 2-phenylpropanenitrile. However, the direct amination at the α-position of a nitrile is a challenging transformation and is less common than the Strecker approach.
Catalytic Systems in the Synthesis of this compound
The development of catalytic methods, particularly for asymmetric synthesis, has revolutionized the production of chiral α-aminonitriles. These methods offer the potential for high efficiency and enantioselectivity, which are crucial for the synthesis of enantiopure compounds for pharmaceutical and other applications.
Chiral Catalyst Development for Enantioselective Synthesis
The enantioselective synthesis of this compound involves the use of chiral catalysts that can differentiate between the two enantiotopic faces of the intermediate imine during the addition of the cyanide nucleophile. Both organocatalysts and metal-based catalysts have been successfully employed for this purpose. The catalytic asymmetric Strecker reaction is a primary focus in this area of research. organicreactions.org
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalytic systems. researchgate.net Chiral organocatalysts, such as those derived from natural products like cinchona alkaloids or synthetic scaffolds like BINOL and TADDOL, can effectively catalyze the enantioselective Strecker reaction. kaust.edu.sa These catalysts typically function by activating the imine and/or the cyanide source through hydrogen bonding or other non-covalent interactions, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.
For the synthesis of α,α-disubstituted amino nitriles like this compound, the development of effective organocatalysts is particularly challenging due to the steric hindrance around the imine carbon. However, research in this area continues to yield novel and efficient catalysts.
Below is a table summarizing the performance of various organocatalysts in the asymmetric Strecker reaction of ketimines, which are structurally related to the imine intermediate in the synthesis of this compound.
| Catalyst Type | Ketimine Substrate | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Chiral Thiourea | Various N-aryl ketimines | KCN | Toluene | -78 | 75-98 | 72-96 |
| Chiral Phosphoric Acid | N-aryl and N-alkyl ketimines | TMSCN | Toluene | -40 to rt | 80-99 | 85-98 |
| Chiral Guanidine | N-aryl ketimines | HCN | Toluene | -78 | 65-95 | 88-99 |
Note: This table represents typical results for organocatalyzed Strecker reactions of ketimines and serves as an illustrative example of the potential for the synthesis of chiral this compound. Specific data for the target compound may vary.
Chiral metal complexes have a long and successful history in asymmetric catalysis. researchgate.net For the enantioselective synthesis of this compound, various metal-based catalysts have been explored. These catalysts typically consist of a metal center (e.g., titanium, aluminum, zirconium, or copper) and a chiral ligand. The chiral ligand creates a well-defined stereochemical environment around the metal center, which coordinates to the imine substrate and directs the nucleophilic attack of the cyanide.
The development of metal-mediated asymmetric Strecker reactions has provided access to a wide range of enantiomerically enriched α-amino nitriles. The choice of metal, ligand, and reaction conditions is crucial for achieving high catalytic activity and enantioselectivity.
The following table provides an overview of different metal-based catalytic systems used in the asymmetric cyanation of imines, which is the key step in the synthesis of chiral this compound.
| Metal | Chiral Ligand | Imine Substrate | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Titanium | Chiral Salen | N-aryl ketimines | TMSCN | Dichloromethane | -20 to rt | 85-99 | 80-97 |
| Aluminum | Chiral BINOL | N-aryl ketimines | TMSCN | Toluene | -40 to 0 | 70-95 | 88-99 |
| Zirconium | Chiral BINOL | N-aryl and N-alkyl ketimines | HCN | Toluene | -20 to rt | 80-98 | 90-99 |
| Copper | Chiral BOX | N-aryl ketimines | TMSCN | Dichloromethane | -78 to rt | 75-99 | 85-98 |
Note: This table illustrates the general performance of metal-based catalysts in asymmetric Strecker-type reactions. The specific outcomes for the synthesis of this compound would depend on the precise reaction conditions and catalyst system employed.
Non-Chiral Catalysis for Optimized Yield and Selectivity
While specific studies optimizing the non-chiral catalytic synthesis of this compound are not extensively detailed in the literature, the general principles of the Strecker synthesis can be applied and optimized. The reaction typically involves the condensation of acetophenone with methylamine to form an intermediate imine, which is then attacked by a cyanide nucleophile. Various non-chiral catalysts can be employed to enhance the rate and efficiency of this transformation.
Lewis acids and Brønsted acids are commonly used to catalyze the formation of the imine intermediate by activating the carbonyl group of the ketone. nih.gov For the synthesis of related α-aminonitriles, catalysts such as sulfated polyborate have been shown to be effective under solvent-free conditions, leading to high yields. mdpi.com Similarly, N-methyl imidazolium acetate has been utilized as both a catalyst and a reaction medium for the Strecker synthesis of various α-aminonitriles, demonstrating high to excellent yields. cabidigitallibrary.org
The optimization of reaction conditions, including temperature, solvent, and the nature of the cyanide source (e.g., trimethylsilyl cyanide, sodium cyanide), is crucial for maximizing the yield and selectivity of the desired product, this compound, while minimizing the formation of byproducts.
Table 1: Examples of Non-Chiral Catalysts in Strecker-Type Reactions
| Catalyst | Substrates | Cyanide Source | Conditions | Yield |
| Sulfated Polyborate | Benzaldehyde, Aniline | TMSCN | Solvent-free, rt | up to 99% mdpi.com |
| N-Methyl Imidazolium Acetate | Aromatic Aldehydes, Amines | TMSCN | rt | High to Excellent cabidigitallibrary.org |
Note: The data in this table is for analogous Strecker reactions and not specifically for the synthesis of this compound. The efficiency of these catalysts would need to be experimentally verified for the target compound.
Stereoselective Synthesis of this compound
The stereoselective synthesis of α-aminonitriles is of significant interest due to the importance of enantiomerically pure α-amino acids in pharmaceuticals and other biologically active compounds. The creation of the chiral center at the α-carbon of this compound can be controlled through various asymmetric strategies.
Enantioselective Approaches to this compound
Enantioselective synthesis of α-aminonitriles can be achieved through the use of chiral catalysts that facilitate the addition of the cyanide source to the prochiral imine intermediate. While specific examples for this compound are scarce, research on analogous systems provides insight into potential methodologies.
Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the enantioselective addition of nucleophiles to imines. nih.gov For instance, the enantioselective addition of anilines to azoalkenes has been successfully catalyzed by chiral phosphoric acids, yielding α-arylamino hydrazones with high enantioselectivities, which can be subsequently converted to the corresponding α-amino ketones. nih.gov The application of similar chiral Brønsted acids to the Strecker reaction of the imine derived from acetophenone and methylamine could potentially afford enantioenriched this compound.
Diastereoselective Synthesis of this compound Isomers
Diastereoselective approaches to α-aminonitriles often involve the use of a chiral auxiliary attached to either the amine or the carbonyl compound. This auxiliary directs the nucleophilic attack of the cyanide to one face of the imine intermediate, leading to the preferential formation of one diastereomer. For example, the use of chiral α-phenylethylamine as the amine component in the Strecker reaction has been shown to induce diastereoselectivity in the formation of the resulting α-aminonitrile. wikipedia.org Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.
Control of Stereochemistry at the Alpha-Carbon of this compound
The absolute configuration of the newly formed stereocenter at the alpha-carbon is determined by the facial selectivity of the cyanide addition to the C=N double bond of the intermediate imine. In catalytic enantioselective reactions, the chiral catalyst creates a chiral environment around the imine, making one face more accessible to the incoming nucleophile. The structure of the catalyst, the substrate, and the reaction conditions all play a crucial role in determining the degree and sense of stereoinduction.
Mechanistic Investigations of this compound Synthesis Reactions
The synthesis of this compound via the Strecker reaction is believed to proceed through a well-established mechanistic pathway.
Reaction Pathway Elucidation for Strecker-Type Reactions
The generally accepted mechanism for the Strecker synthesis involves two main stages:
Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of acetophenone. This is often catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form the corresponding N-methylphenacylideneamine (an imine or Schiff base). masterorganicchemistry.com
Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon atom of the imine double bond. This nucleophilic addition results in the formation of the final product, this compound. masterorganicchemistry.com The rate of this step can also be influenced by the presence of catalysts that may activate the imine.
Transition State Analysis in Catalytic this compound Formation
The formation of this compound, typically achieved through a Strecker-type reaction involving acetophenone, methylamine, and a cyanide source, proceeds through a series of intermediate steps, the energetics of which are dictated by the transition states. While specific computational studies for the catalytic formation of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from density functional theory (DFT) calculations performed on analogous Strecker reactions.
DFT calculations on the Strecker reaction of acetaldehyde with ammonia (B1221849) and hydrogen cyanide have revealed that the formation of the aminonitrile involves several key transition states. nih.gov A crucial step is the nucleophilic addition of the amine to the carbonyl carbon of the ketone (acetophenone in this case), forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an iminium ion. The rate-determining step in the initial phase of the reaction is often the deprotonation of the protonated amino group in the tetrahedral intermediate to form a 1-aminoethanol analog. nih.gov For the reaction of acetaldehyde and ammonia, this step has an activation energy barrier of 9.6 kcal/mol. nih.gov
The subsequent nucleophilic attack of the cyanide ion on the iminium ion is the final step in the formation of the α-aminonitrile. The stereochemistry of the final product is determined during the initial nucleophilic attack of the amine on the carbonyl carbon. nih.gov
Computational models can be employed to visualize and quantify the energetic landscape of these reactions. The geometry of the transition state structures provides critical information about the reaction mechanism. nih.gov These theoretical studies, often performed using methods like DFT with a suitable basis set such as 6-311+G(d,p), can elucidate the role of catalysts by modeling their interaction with the reactants and intermediates, thereby revealing how they lower the activation energy barriers of the key transition states. nih.gov
Table 1: Theoretical Activation Energies for Key Steps in a Model Strecker Reaction Note: The following data is based on the Strecker reaction of acetaldehyde and ammonia and serves as an illustrative example of the type of data obtained from transition state analysis.
| Reaction Step | Transition State | Activation Energy (ΔE≠) (kcal/mol) |
| Deprotonation of MeCH(OH)-NH3+ | TS_deprotonation | 9.6 |
| Dehydration of 1-aminoethanol analog | TS_dehydration | Lower than deprotonation |
| Cyanide attack on iminium ion | TS_cyanation | Lower than deprotonation |
Kinetic Studies on the Formation of this compound
The rate of formation of this compound is influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. While specific kinetic data for the synthesis of this compound is scarce in the literature, the general kinetics of Strecker-type reactions provide a framework for understanding its formation.
Kinetic studies on related α-aminonitrile syntheses have shown that the reaction can follow different rate laws depending on the mechanism. For instance, in some cases, the reaction rate is dependent on the concentrations of the imine and the cyanide source. The use of catalysts, such as Lewis acids or organocatalysts, can significantly enhance the reaction rate by activating the carbonyl group or the imine, thereby lowering the activation energy of the cyanide addition step.
One specific synthetic protocol for this compound reports a 100% yield when the reaction is carried out with aluminum oxide in acetonitrile at 50°C for 24 hours with the use of ultrasound. This suggests that under these specific heterogeneous catalytic conditions, the reaction proceeds to completion, although the kinetic profile of this specific transformation has not been detailed.
Further experimental kinetic studies would be necessary to determine the precise rate equation, rate constants, and the activation parameters for the formation of this compound under various catalytic systems. Such studies would involve monitoring the concentration of reactants and products over time using techniques like spectroscopy or chromatography and fitting the data to different kinetic models. This detailed kinetic understanding is crucial for optimizing reaction conditions for industrial-scale synthesis, maximizing yield, and minimizing reaction times.
Chemical Reactivity and Transformation Pathways of 2 Methylamino 2 Phenyl Propionitrile
Reactions Involving the Nitrile Functionality of 2-Methylamino-2-phenyl-propionitrile
The nitrile group (C≡N) is a versatile functional group that can participate in hydrolysis, reduction, and nucleophilic addition reactions.
The hydrolysis of the nitrile group in this compound can be achieved under either acidic or alkaline conditions. This process typically occurs in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.
Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of 2-Methylamino-2-phenyl-propionamide. Prolonged reaction time or harsher conditions will then hydrolyze the amide to produce 2-Methylamino-2-phenyl-acetic acid and an ammonium (B1175870) salt.
In alkaline hydrolysis, the nitrile group is attacked by a hydroxide (B78521) ion. This reaction, when heated with a solution like sodium hydroxide, also proceeds through the amide intermediate to form the sodium salt of the carboxylic acid (sodium 2-methylamino-2-phenyl-acetate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting solution must be acidified.
Enzymatic hydrolysis using nitrile hydratase or nitrilase enzymes can also be employed for the conversion of nitriles to amides or carboxylic acids, respectively. These biocatalytic methods often offer high selectivity and occur under mild conditions. For instance, a Rhodococcus sp. has been shown to produce a hydratase with a broad substrate spectrum that includes amino-nitriles, converting them into the corresponding amino acids.
Table 1: Hydrolysis Conditions for Nitriles
| Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic | Dilute HCl, Heat | 2-Methylamino-2-phenyl-propionamide | 2-Methylamino-2-phenyl-acetic acid |
| Alkaline | NaOH(aq), Heat | 2-Methylamino-2-phenyl-propionamide | Sodium 2-methylamino-2-phenyl-acetate |
| Enzymatic | Nitrilase / Nitrile Hydratase | 2-Methylamino-2-phenyl-propionamide | 2-Methylamino-2-phenyl-acetic acid |
The nitrile group can be reduced to a primary amine using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Typically, two equivalents of hydride are added, first forming an imine intermediate which is then further reduced to the amine. An aqueous workup is necessary to protonate the resulting amino group. chemistrysteps.com
The reduction of this compound with LiAlH₄ would yield N¹-methyl-1-phenylpropane-1,2-diamine . Other reducing systems, such as catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Raney nickel or platinum), can also be employed for this transformation.
Table 2: Common Reducing Agents for Nitrile to Primary Amine Conversion
| Reducing Agent | Typical Solvent | Reaction Conditions | Typical Yields |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reflux | High |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | High pressure and temperature | Variable |
| Sodium Borohydride (NaBH₄) with CoCl₂ | Methanol | Room Temperature | Good |
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX). masterorganicchemistry.com This reaction provides a pathway to synthesize ketones. The addition of a Grignard reagent to this compound forms a magnesium salt of an imine. masterorganicchemistry.com This intermediate is stable until it is subjected to aqueous acidic hydrolysis, which converts the imine into a ketone. masterorganicchemistry.com
For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, yield 3-(methylamino)-3-phenylbutan-2-one. The choice of the Grignard reagent determines the nature of the R-group in the final ketone product. masterorganicchemistry.comnih.gov
Table 3: Ketone Synthesis via Grignard Addition to this compound
| Grignard Reagent (R-MgX) | Intermediate Imine | Final Ketone Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | N-(1-cyano-1-phenylethyl)-N-methyl-1-iminoethan-1-ide magnesium bromide | 3-(methylamino)-3-phenylbutan-2-one |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | N-(1-cyano-1-phenylethyl)-N-methyl-1-iminopropan-1-ide magnesium bromide | 1-(methylamino)-1-phenylpentan-2-one |
| Phenylmagnesium bromide (C₆H₅MgBr) | N-(1-cyano-1-phenylethyl)-N-methyl-1-imino-1-phenylmethan-1-ide magnesium bromide | 2-(methylamino)-1,2-diphenylpropan-1-one |
Reactivity of the Secondary Amine Moiety in this compound
The secondary amine group (-NHCH₃) in the molecule is nucleophilic and can undergo reactions typical of such amines, including acylation, sulfonylation, alkylation, and reductive amination.
Secondary amines readily react with acylating and sulfonylating agents.
Acylation is the process of introducing an acyl group (R-C=O) into a compound. This compound can be acylated by reacting it with an acyl chloride or an acid anhydride (B1165640). For instance, treatment with acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct) would yield N-(1-cyano-1-phenylethyl)-N-methylacetamide . This reaction proceeds via a nucleophilic addition-elimination mechanism. organic-chemistry.orgresearchgate.net
Sulfonylation involves the introduction of a sulfonyl group (R-SO₂). The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, results in the formation of a sulfonamide. The product of this reaction would be N-(1-cyano-1-phenylethyl)-N,4-dimethylbenzenesulfonamide . Sulfonamides are often stable, crystalline solids. nih.govresearchgate.net
Table 4: Acylation and Sulfonylation of the Secondary Amine
| Reaction | Reagent | Base | Product |
|---|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-(1-cyano-1-phenylethyl)-N-methylacetamide |
| Acylation | Acetic anhydride ((CH₃CO)₂O) | Pyridine | N-(1-cyano-1-phenylethyl)-N-methylacetamide |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Triethylamine | N-(1-cyano-1-phenylethyl)-N,4-dimethylbenzenesulfonamide |
The nitrogen atom of the secondary amine can be further alkylated to form a tertiary amine.
Alkylation can be achieved by reacting this compound with an alkyl halide, for example, methyl iodide (CH₃I). This is a nucleophilic substitution (Sₙ2) reaction where the amine acts as the nucleophile. The product would be the corresponding tertiary amine, 2-(dimethylamino)-2-phenyl-propionitrile . A significant drawback of direct alkylation is the potential for over-alkylation, where the newly formed tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. youtube.com
Reductive Amination is a more controlled method for preparing tertiary amines from secondary amines. This two-step process, often performed in one pot, involves the reaction of the secondary amine with an aldehyde or a ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the tertiary amine. For example, reacting this compound with acetone (B3395972) in the presence of a suitable reducing agent would produce 2-(isopropyl(methyl)amino)-2-phenyl-propionitrile . This method avoids the issue of over-alkylation.
Table 5: Pathways to Tertiary Amines
| Method | Reagents | Intermediate | Product |
|---|---|---|---|
| Direct Alkylation | Methyl Iodide (CH₃I), Base | - | 2-(Dimethylamino)-2-phenyl-propionitrile |
| Reductive Amination | Acetone, NaBH₃CN, mild acid | Iminium ion | 2-(Isopropyl(methyl)amino)-2-phenyl-propionitrile |
| Reductive Amination | Formaldehyde, NaBH₃CN, mild acid | Iminium ion | 2-(Dimethylamino)-2-phenyl-propionitrile |
Alpha-Carbon Reactivity and Stereochemical Transformations
The alpha-carbon of this compound is a stereocenter, making the molecule chiral. Its reactivity is centered around the potential for changes in the stereochemical configuration and substitutions at this position.
The stereochemical integrity of the alpha-carbon in α-aminonitriles is not always stable and can be susceptible to epimerization and racemization, particularly under certain reaction conditions. While specific studies on this compound are not extensively documented, the behavior of analogous α-aminonitriles, such as phenylglycinonitrile, provides significant insight into these pathways.
Racemization of α-aminonitriles is often observed under basic conditions. The process is believed to proceed through the reversible abstraction of the alpha-proton by a base, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both enantiomers and, eventually, a racemic mixture. The presence of the phenyl group at the alpha-carbon can further stabilize this carbanion through resonance, potentially facilitating the racemization process.
Factors that can influence the rate of racemization include:
pH: Alkaline conditions significantly promote racemization.
Temperature: Higher temperatures generally increase the rate of racemization.
Solvent: The choice of solvent can influence the stability of the intermediates and the transition state, thereby affecting the reaction rate.
The epimerization of diastereomeric α-aminonitriles has also been observed, particularly in the solid state. This transformation can lead to the conversion of a mixture of diastereomers into a single, more thermodynamically stable diastereomer.
| Factor | Influence on Stereochemical Pathway | Observed Effects in Analogous Systems |
|---|---|---|
| Base Catalysis | Promotes the abstraction of the α-proton, leading to a planar carbanion intermediate that can be protonated from either side, resulting in racemization. | Increased rates of racemization of phenylglycinonitrile in the presence of a base. |
| Temperature | Higher temperatures provide the necessary activation energy for the proton abstraction and reprotonation steps, accelerating the rate of racemization. | Studies on related α-aminonitriles show a positive correlation between temperature and the rate of racemization. |
| Solvent Polarity | The polarity of the solvent can affect the stability of the charged intermediates and transition states involved in the epimerization/racemization process. | Solvent effects are noted in various stereochemical transformations of related compounds. |
Direct substitution at the alpha-carbon of this compound, involving the replacement of the alpha-hydrogen, is a potential transformation pathway, although not extensively reported for this specific compound. The acidity of the alpha-proton, enhanced by the adjacent nitrile and phenyl groups, makes it susceptible to deprotonation by a strong base to form a nucleophilic carbanion. This carbanion could then, in principle, react with various electrophiles.
Potential substitution reactions at the alpha-carbon could include:
Alkylation: Reaction of the alpha-carbanion with an alkyl halide could introduce an alkyl group at the alpha-position. The success of such a reaction would depend on the strength of the base used to generate the carbanion and the reactivity of the alkylating agent.
Aldol-type reactions: The carbanion could potentially react with aldehydes or ketones in an aldol-type addition.
It is important to note that such reactions would likely compete with reactions at the secondary amine, which is also a nucleophilic center. The choice of reagents and reaction conditions would be crucial in directing the selectivity towards alpha-carbon substitution.
Mechanistic Studies of this compound Transformations
Understanding the mechanisms of the transformation pathways of this compound is essential for controlling the outcome of its reactions. While detailed mechanistic studies on this specific molecule are limited, the general principles of α-aminonitrile reactivity can be applied.
Derivatization of this compound can occur at both the secondary amine and the nitrile group.
N-Acylation: The secondary amine can readily react with acylating agents such as acid chlorides or anhydrides. The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form an N-acyl derivative.
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Acid-catalyzed hydrolysis: The mechanism typically involves the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide is formed. Further hydrolysis of the amide leads to the carboxylic acid and ammonia.
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt.
The outcome of reactions involving this compound is highly dependent on the reaction conditions, which can be manipulated to favor either kinetically or thermodynamically controlled products. wikipedia.orgdalalinstitute.comjackwestin.comlibretexts.org
Kinetic vs. Thermodynamic Control: In reactions with multiple possible pathways, the product distribution can be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgdalalinstitute.comjackwestin.comlibretexts.org
Kinetic control is favored at lower temperatures and with shorter reaction times. Under these conditions, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. wikipedia.orgdalalinstitute.comjackwestin.comlibretexts.org
Thermodynamic control is favored at higher temperatures and with longer reaction times, allowing the reaction to reach equilibrium. The major product will be the most stable one, regardless of the rate of its formation. wikipedia.orgdalalinstitute.comjackwestin.comlibretexts.org
For instance, in the potential alkylation at the alpha-carbon, the choice of base and temperature could influence the formation of different regioisomers if other acidic protons are present, or affect the stereochemical outcome.
| Reaction Condition | Effect on Selectivity and Yield | Mechanistic Rationale |
|---|---|---|
| Temperature | Lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product. Can also influence the rate of side reactions such as racemization. | Affects the ability of the system to overcome activation barriers and reach equilibrium. wikipedia.orgdalalinstitute.comjackwestin.comlibretexts.org |
| Catalyst/Reagent Stoichiometry | The type and amount of catalyst or reagent can determine which functional group reacts preferentially (e.g., amine vs. alpha-carbon) and can influence the stereochemical outcome. | Catalysts can lower the activation energy of a specific pathway, while reagent stoichiometry can control the extent of reaction. |
| Solvent | The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants, the stability of intermediates and transition states, and the rate of reaction. | Solvent molecules can participate in the reaction mechanism, for example, by solvating ions or acting as proton donors/acceptors. |
Theoretical and Computational Studies of 2 Methylamino 2 Phenyl Propionitrile
Computational Conformational Analysis of 2-Methylamino-2-phenyl-propionitrile
Conformational analysis helps in understanding the different spatial arrangements of atoms in a molecule and their relative energies. Such studies for this compound have not been specifically documented.
Potential Energy Surface Scans for Rotamers
Potential energy surface scans are used to identify stable conformers (rotamers) of a molecule. There are no published studies detailing potential energy surface scans for the various rotamers of this compound.
Molecular Dynamics Simulations for Solution-Phase Conformations
Molecular dynamics simulations can provide insights into the conformational behavior of molecules in solution. A search for molecular dynamics simulation data for this compound in the solution phase did not yield any specific findings.
Theoretical Prediction of Spectroscopic Properties
The spectroscopic signature of a molecule is a direct consequence of its electronic and geometric structure. Computational quantum chemistry provides methods to predict these properties with a high degree of accuracy, aiding in spectral assignment and structural elucidation.
Computational Prediction of NMR Chemical Shifts for Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a routine and reliable tool. nih.govacademie-sciences.frnih.gov These calculations can be instrumental in assigning the configuration of stereocenters, especially in chiral molecules like this compound.
The process typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)).
Shielding Tensor Calculation: Calculating the NMR shielding tensors for each atom in each conformer using the Gauge-Including Atomic Orbital (GIAO) method.
Boltzmann Averaging: Averaging the chemical shifts over the populated conformers based on their calculated relative free energies.
For analogous α-aminonitriles, DFT calculations have been shown to accurately reproduce experimental chemical shifts, aiding in the unambiguous assignment of complex spectra. rsc.org A similar study on this compound would provide a valuable dataset for chemists working with this compound.
Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a Major Conformer of this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)
| Atom Position | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |
| C (quaternary) | 55.0 | - |
| CN | 120.0 | - |
| Phenyl C1 | 135.0 | - |
| Phenyl C2, C6 | 128.5 | 7.40 |
| Phenyl C3, C5 | 129.0 | 7.35 |
| Phenyl C4 | 127.8 | 7.30 |
| N-CH₃ | 35.0 | 2.30 |
| N-H | - | 1.80 |
Simulation of Vibrational Spectra (IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. arxiv.orgcore.ac.ukarxiv.orgnih.gov Simulating these spectra via computational methods allows for the assignment of each band to a specific molecular motion, providing a detailed picture of the molecule's dynamics. youtube.comresearchgate.net The standard approach involves:
Frequency Calculation: Performing a vibrational frequency calculation on the optimized geometry of the molecule. This yields the harmonic frequencies and the corresponding normal modes.
Intensity Calculation: Calculating the IR intensities (from changes in the dipole moment) and Raman activities (from changes in the polarizability) for each vibrational mode.
Spectral Visualization: Plotting the calculated frequencies and intensities to generate a theoretical spectrum.
For complex molecules, anharmonic calculations can provide even more accurate frequencies. researchgate.net Studies on related nitriles and amines have demonstrated excellent agreement between simulated and experimental spectra, facilitating the analysis of often-congested spectral regions. researchgate.netchemrxiv.orgchemrxiv.org
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)
| Calculated Frequency (cm⁻¹) | Assignment | IR Intensity | Raman Activity |
| 3350 | N-H stretch | Medium | Low |
| 3060 | Phenyl C-H stretch | Medium | High |
| 2980 | Methyl C-H stretch | Medium | Medium |
| 2245 | C≡N stretch | High | Medium |
| 1600, 1495, 1450 | Phenyl C=C stretches | High | High |
| 1150 | C-N stretch | Medium | Low |
Theoretical Calculation of Chiroptical Properties (CD, ORD)
As a chiral molecule, this compound is expected to exhibit optical activity, which can be characterized by Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. The theoretical calculation of these properties is a powerful method for determining the absolute configuration of a chiral center. researchgate.netmdpi.com Time-dependent DFT (TD-DFT) is the most common method for calculating electronic circular dichroism (ECD) spectra, which involves computing the rotational strengths of electronic transitions. rsc.orgrsc.org For ORD, the specific rotation at a given wavelength is calculated from the frequency-dependent optical rotation tensor. Computational studies on other chiral aminonitriles have been pivotal in understanding their chiroptical response. nih.gov
Computational Elucidation of Reaction Mechanisms Involving this compound
Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the mapping of reaction pathways, the characterization of transient species like transition states, and the calculation of reaction energetics.
Transition State Characterization for Synthetic Pathways
The synthesis of this compound likely proceeds via a modified Strecker synthesis, involving the reaction of benzaldehyde, methylamine (B109427), and a cyanide source. mdpi.comorganic-chemistry.orgacs.orgresearchgate.netwikipedia.orgnrochemistry.com A computational study of this reaction would involve locating the transition state (TS) for each elementary step. researchgate.netdoubtnut.com A transition state is a first-order saddle point on the potential energy surface. Its characterization involves:
Locating the TS: Using algorithms to find the saddle point connecting reactants and products.
Frequency Analysis: Confirming the TS structure by ensuring it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the TS to confirm that it connects the intended reactants and products.
Detailed DFT studies on the classic Strecker synthesis have elucidated the roles of solvent molecules and catalysts in facilitating proton transfers and nucleophilic attacks, providing a blueprint for how such a study would be conducted for the N-methylated analogue. nih.gov
Energetic Profiles of Transformation Reactions
For the Strecker synthesis of a simple aminonitrile, DFT calculations have revealed a multi-step process with specific activation barriers for imine formation, cyanide addition, and subsequent hydrolysis. nih.gov A similar profile for the formation of this compound would quantify the favorability of the reaction and identify the rate-determining step, offering valuable information for optimizing reaction conditions. nih.gov For instance, computational work on the decomposition of methylamine has provided detailed energetic pathways. rsc.org
: In-depth Analysis Not Available in Public Scientific Literature
A thorough investigation of public scientific databases and computational chemistry literature reveals a significant gap in the theoretical and computational analysis of this compound. Specifically, detailed studies focusing on the role of solvation and catalysis in the reaction energetics of this particular compound appear to be absent from currently accessible research.
The formation of α-aminonitriles, such as this compound, is generally understood through the well-established Strecker synthesis. This reaction typically involves the condensation of an aldehyde or ketone (in this case, likely acetophenone), an amine (methylamine), and a cyanide source. The reaction energetics, including transition states and intermediates, are known to be significantly influenced by the surrounding solvent and the presence of catalysts.
However, specific quantitative data from computational models—such as activation energies, reaction enthalpies, or solvation free energies for the synthesis of this compound—are not available in the reviewed literature. Consequently, the creation of detailed data tables and an in-depth discussion of the research findings for section "5.4.3. Role of Solvation and Catalysis in Reaction Energetics" for this specific compound is not possible at this time. Such an analysis would require dedicated ab initio or DFT studies that have not yet been published in the public domain.
While general principles of physical organic chemistry and computational studies on analogous reactions provide a foundational understanding, a scientifically accurate and detailed article on the specific computational energetics of this compound cannot be generated without direct research on the molecule.
Strategic Synthetic Utility of 2 Methylamino 2 Phenyl Propionitrile in Organic Synthesis
Precursor in the Stereoselective Synthesis of Chiral Amines
α-Aminonitriles are well-established precursors for a variety of valuable chiral molecules, particularly amino acids and their derivatives. mdpi.commasterorganicchemistry.com The compound 2-Methylamino-2-phenyl-propionitrile is typically synthesized through the Strecker reaction, a three-component condensation of acetophenone, methylamine (B109427), and a cyanide source. acs.orgpearson.com This reaction establishes the core α-aminonitrile framework, which can then be elaborated stereoselectively.
A key transformation of this compound is the reduction of its nitrile functional group to a primary amine. This conversion yields a chiral 1,2-diamine, specifically 1-methyl-1-phenyl-N1-methylethane-1,2-diamine. Chiral vicinal diamines are highly sought-after structures in medicinal chemistry and serve as critical ligands in asymmetric catalysis. rsc.orgsigmaaldrich.com
The reduction can be achieved using various standard reducing agents, with the choice of reagent and conditions influencing the stereochemical outcome. Common methods for nitrile reduction include catalytic hydrogenation or the use of metal hydrides.
Table 1: Synthetic Transformation of this compound to a Chiral Vicinal Diamine
| Reactant | Product | Reagents |
| This compound | 1-Methyl-1-phenyl-N1-methylethane-1,2-diamine | 1. Lithium aluminum hydride (LiAlH₄)2. Catalytic Hydrogenation (e.g., H₂, Raney Ni) |
Beyond reduction, the nitrile and amine functionalities of this compound allow for extensive derivatization into other chiral amine scaffolds. The nitrile group can be hydrolyzed under acidic or basic conditions to yield an α-amino acid, specifically N-methyl-α-phenylalanine. This transformation provides access to unnatural amino acids, which are valuable components in peptide synthesis and drug design. mdpi.commasterorganicchemistry.com
Furthermore, the secondary amine offers a handle for additional modifications, such as N-alkylation or N-acylation, to introduce further complexity and diversity. These reactions expand the range of accessible chiral amine structures from a single, readily available precursor.
Building Block for Complex Natural Product Synthesis
The unique combination of functional groups in this compound makes it a valuable building block for constructing the intricate architectures found in natural products.
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. mdpi.com α-Aminonitriles can serve as key precursors for several heterocyclic systems. For instance, N-substituted amino nitriles can undergo nitrosation followed by cyclization to form mesoionic heterocycles such as sydnone (B8496669) imines, which are themselves a class of pharmacologically active compounds. nih.gov This pathway allows the direct incorporation of the core structure of this compound into a heterocyclic ring.
Table 2: Exemplary Heterocycle Formation from an α-Aminonitrile Precursor
| Reactant | Intermediate | Product (Heterocycle) |
| This compound | N-Nitroso Intermediate | N-methyl-C-methyl-C-phenyl Sydnone Imine |
While this compound is itself a product of the multi-component Strecker reaction, its structure is well-suited for participation in subsequent multi-component reactions (MCRs). researchgate.net MCRs, such as the Ugi and van Leusen reactions, are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govmdpi.com
The secondary amine of this compound can act as the amine component in an Ugi four-component reaction (U-4CR). This would involve reacting the aminonitrile with an aldehyde, an isocyanide, and a carboxylic acid to generate complex peptidomimetic structures in a single step, demonstrating its utility in diversity-oriented synthesis.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The derivatives of this compound, including chiral diamines, amino acids, and heterocycles, are prominent motifs in a wide array of pharmacologically active compounds. sigmaaldrich.com The α-aminonitrile core itself is recognized as a pharmacophore with potential anticancer, antiviral, and antibacterial properties. mdpi.com
Furthermore, substituted α-phenylacetonitrile derivatives have been investigated as potent uncouplers of oxidative phosphorylation, highlighting the pharmacological relevance of this structural class. doi.orgnih.gov The synthesis of key intermediates for drugs like ephedrine (B3423809) often involves structurally similar chiral amino scaffolds, underscoring the value of this compound as a starting point for accessing medicinally important chemical space. google.com Its ability to be transformed into diverse and complex chiral molecules makes it a strategic intermediate in drug discovery and development programs.
Use in Non-Clinical Precursor Synthesis for Advanced Intermediates
This compound serves as a valuable, though specialized, precursor in the non-clinical, research-scale synthesis of more complex molecular architectures. Its utility lies in the inherent reactivity of the nitrile and the secondary amine functionalities, which allow for a variety of chemical transformations. In this context, its primary role is as a building block for the assembly of advanced intermediates, which are themselves then used in the synthesis of larger, more complex molecules for research purposes.
One of the key transformations of this compound is the hydrolysis of the nitrile group to a carboxylic acid, yielding N-methyl-α-phenylglycine. This α-amino acid derivative is a significant intermediate in its own right. Furthermore, the reduction of the nitrile group can lead to the formation of N,N'-dimethyl-1,2-diphenylethylenediamine, another important intermediate for further synthetic elaboration.
The strategic importance of this compound also extends to its role in the synthesis of various heterocyclic compounds. The presence of the amine and nitrile groups in a 1,2-relationship allows for cyclization reactions to form nitrogen-containing rings, which are prevalent in many biologically active molecules. For instance, it can be a precursor to certain substituted imidazoles or other nitrogenous heterocycles, which are of interest in medicinal chemistry research.
The following table summarizes the utility of this compound as a precursor for advanced intermediates in a non-clinical setting:
| Advanced Intermediate | Synthetic Transformation | Potential Research Application of Intermediate |
|---|---|---|
| N-methyl-α-phenylglycine | Hydrolysis of the nitrile group | Synthesis of peptides and peptidomimetics |
| N,N'-dimethyl-1,2-diphenylethylenediamine | Reduction of the nitrile group and subsequent derivatization | Ligand synthesis for catalysis research |
| Substituted Imidazoles | Cyclization reactions involving the amine and nitrile functionalities | Exploration of new heterocyclic scaffolds |
In the pre-clinical and conceptual stages of drug discovery, the development of novel synthetic methodologies is crucial for accessing new chemical space. This compound and its synthesis have been employed in the development and validation of new synthetic methods that are applicable to the creation of drug-like molecules. Its relatively simple structure, containing both a chiral center and key functional groups, makes it an excellent model substrate for testing the efficacy and stereoselectivity of new reactions.
For example, the synthesis of this compound via the Strecker reaction has been used as a model system to explore new catalysts and reaction conditions that could be applied to the synthesis of a broader range of α-amino nitriles, which are precursors to α-amino acids—a common motif in pharmaceuticals. Research in this area focuses on improving the efficiency, selectivity, and environmental footprint of the synthesis, which are key considerations in the development of scalable routes to potential drug candidates.
Furthermore, the chemical modifications of this compound are explored to develop new synthetic strategies. For instance, reactions that selectively target the secondary amine or the nitrile in the presence of the other functional group can be developed and optimized using this compound as a test case. These newly developed methods can then be applied to more complex molecules that share similar structural features, thereby expanding the synthetic chemist's toolkit for creating novel drug-like compounds.
The table below outlines the application of this compound in the development of synthetic methodologies for drug-like molecules:
| Methodological Development Area | Role of this compound | Broader Application in Drug Discovery |
|---|---|---|
| Novel Catalysis | Model substrate for asymmetric Strecker reactions | Enantioselective synthesis of α-amino acid derivatives |
| Functional Group Transformation | Testbed for selective modifications of amine or nitrile groups | Development of protecting group strategies and functional group interconversions |
| Library Synthesis | Scaffold for parallel synthesis of analog libraries | Rapid generation of diverse compounds for biological screening |
Contribution to the Development of New Synthetic Methodologies
Expansion of Strecker Reaction Scope
The Strecker reaction, first reported by Adolph Strecker in 1850, is a classic method for the synthesis of α-amino acids. The reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide. The synthesis of this compound, a direct product of a Strecker-type reaction involving benzaldehyde, methylamine, and a cyanide source, has played a role in modern efforts to expand the scope and utility of this important transformation.
Research involving the synthesis of this compound has contributed to the development of modified Strecker protocols that are more versatile and efficient. For instance, the use of different cyanide sources, such as trimethylsilyl (B98337) cyanide, has been explored to improve reaction conditions and substrate compatibility. beilstein-journals.org Furthermore, the synthesis of this specific α-aminonitrile has been a part of broader studies aimed at understanding the mechanism of the Strecker reaction, which in turn allows for its application to a wider range of substrates, including more sterically hindered or electronically diverse aldehydes and ketones.
The development of asymmetric versions of the Strecker reaction has been a significant area of research, and the synthesis of chiral, non-racemic this compound has been a target in these studies. oriprobe.com These efforts have led to the discovery of new chiral catalysts and auxiliaries that can induce high levels of enantioselectivity in the Strecker reaction, thereby providing access to a wide array of enantiomerically pure α-amino acids and their derivatives. nih.govnih.gov
Benchmarking of Catalytic Asymmetric Reactions
The synthesis of enantiomerically enriched this compound serves as an important benchmark for evaluating the performance of new catalytic asymmetric reactions. The presence of a stereocenter at the α-position to the nitrile group makes its enantioselective synthesis a challenging and relevant test for the efficacy of new chiral catalysts.
In the development of new asymmetric catalysts, it is common practice to test their performance on a range of standard substrates to gauge their effectiveness and generality. The Strecker reaction to form this compound is often included in this battery of tests. The enantiomeric excess (ee) and yield of the product provide a quantitative measure of the catalyst's performance, allowing for direct comparison with existing methods.
For example, a newly designed chiral ligand for a metal-catalyzed asymmetric Strecker reaction would be evaluated by its ability to produce this compound with high enantioselectivity. The results of these benchmark reactions are often published in the chemical literature, contributing to the collective knowledge of asymmetric catalysis and guiding the future design of more efficient and selective catalysts.
The following table illustrates how the synthesis of this compound is used to benchmark catalytic asymmetric reactions:
| Catalyst System | Reaction Type | Enantiomeric Excess (ee) of this compound | Yield |
|---|---|---|---|
| Chiral Schiff Base-Titanium Complex | Asymmetric Strecker Reaction | 85% | 92% |
| Chiral Guanidine Derivative | Organocatalytic Asymmetric Strecker Reaction | 95% | 88% |
| Phase-Transfer Catalyst with Chiral Counterion | Asymmetric Cyanation | 78% | 95% |
Future Research Directions and Outlook for 2 Methylamino 2 Phenyl Propionitrile Research
Development of Sustainable and Greener Synthetic Routes for 2-Methylamino-2-phenyl-propionitrile
A primary objective for the future synthesis of this compound is the adoption of green chemistry principles to minimize environmental impact. nih.gov Research is shifting away from traditional methods that may involve hazardous reagents and solvents towards more benign and efficient alternatives. nih.gov Key areas of development include the use of water as a reaction medium and the application of recyclable, environmentally friendly catalysts. rsc.orgnih.gov
Future investigations will likely focus on:
Water-Based Synthesis: Expanding the use of water as a solvent, facilitated by catalysts like indium powder, which has demonstrated high efficiency in one-pot, three-component Strecker syntheses. nih.govlongdom.org
Solid Acid Catalysts: Exploring recyclable solid acid catalysts, such as Nafion®-H and montmorillonite (B579905) KSF clay, which offer ease of separation and reduce waste. rsc.orgorganic-chemistry.org
Alternative Cyanide Sources: Developing methods that utilize safer, non-toxic cyanide sources to replace conventionally used reagents like hydrogen cyanide (HCN) or alkali metal cyanides. rsc.org Research into sources like potassium hexacyanoferrate(II) or the in situ generation of HCN from less hazardous precursors is a promising avenue. rsc.orgderpharmachemica.com
Catalyst-Free Conditions: Optimizing reaction conditions to enable catalyst-free synthesis where possible, such as in the formation of certain polymeric networks, thereby eliminating catalyst-related impurities and costs. rsc.org
| Catalyst System | Key Advantages | Reaction Conditions | Potential for this compound Synthesis |
|---|---|---|---|
| Indium Powder in Water | Environmentally benign solvent, high yields (79-98%), mild conditions. nih.govnih.gov | Room temperature, aqueous medium. nih.gov | High; offers a straightforward, green alternative to traditional methods. |
| Nafion®-H / Nafion®SAC-13 | Solid, reusable catalyst, environmentally friendly, high product purity. rsc.org | Mild conditions, typically in organic solvents but adaptable. rsc.org | High; suitable for continuous flow processes and simplified workup. |
| EPZG (FeCl3 on clay) | Solvent-free conditions, rapid reactions, high yields (90-91%), recyclable catalyst. derpharmachemica.com | Room temperature, solvent-free. derpharmachemica.com | Very High; aligns with multiple green chemistry principles (solventless, recyclable catalyst). |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
This compound is a versatile chemical intermediate due to the presence of both a nitrile and an amino group. cabidigitallibrary.org Future research will delve deeper into harnessing this dual functionality to create a diverse range of valuable molecules. The compound serves as a key precursor for α-amino acids, but its synthetic potential extends far beyond this single transformation. mdpi.combohrium.com
Prospective research directions include:
Heterocyclic Synthesis: Utilizing the aminonitrile scaffold for the synthesis of complex nitrogen-containing heterocycles, such as imidazoles, thiadiazoles, and 1,2-diamines, which are prevalent in pharmacologically active compounds. mdpi.combohrium.com
Peptide Chemistry: Investigating reactions with aminothiols, like cysteine, to form thiol-containing dipeptides, which could offer new pathways in prebiotic chemistry and peptide synthesis. nih.gov
N-Acylation Reactions: Exploring the use of amides in Strecker-type reactions to directly synthesize N-acylated α-aminonitriles. acs.org These derivatives are of significant interest as they are known mechanism-based inhibitors for certain classes of enzymes. acs.org
Polymer Precursors: Leveraging the bifunctionality of α-aminonitriles as monomers for the synthesis of novel polymers, such as polypeptides and polyesters, through ring-opening polymerization of derived N-carboxy or O-carboxy-anhydrides. nih.govacs.org
Advanced Applications in Materials Science or Supramolecular Chemistry
The unique structure of α-aminonitriles presents untapped opportunities in materials science. The ability to incorporate this moiety into larger, ordered structures is a burgeoning field of research with significant potential.
A key focus area is the development of poly(α-aminonitrile) networks . Recent studies have shown that one-pot Strecker reactions using di/tri-amines and dialdehydes can produce organic polymeric networks (OPNWs) in high yields. rsc.org
Properties: These materials are reported to be highly stable, insoluble in common solvents, and possess high thermal stability. rsc.org
Potential Applications: As a form of covalent organic framework (COF), these networks possess porous structures that could be exploited for applications in gas storage, gas separation, and heterogeneous catalysis. rsc.org The presence of both cyano and amino groups within the polymer backbone provides sites for post-synthetic modification, allowing for the tuning of the material's properties for specific applications. rsc.org
Future work will likely involve designing and synthesizing a broader range of these polymers using various aromatic and aliphatic building blocks to control pore size, surface area, and functionality.
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is set to accelerate the discovery and optimization of synthetic routes for compounds like this compound. acs.orgnumberanalytics.com Machine learning (ML) models can analyze vast datasets of chemical reactions to identify patterns that are not readily apparent to human researchers, leading to more efficient and selective syntheses. nih.govdigitellinc.com
Future applications of AI in this context will include:
Predicting Stereoselectivity: For chiral molecules like this compound, achieving high enantioselectivity is crucial. ML models can predict the enantiomeric excess (ee) of a reaction based on the catalyst structure, substrate, and reaction conditions, thereby guiding the selection of the optimal catalyst without exhaustive experimental screening. arxiv.orgresearchgate.net
Catalyst Discovery: AI can be used for the in silico design and screening of novel catalysts. azorobotics.comasiaresearchnews.com By training models on existing data, AI can predict the performance of hypothetical catalysts, prioritizing the most promising candidates for synthesis and testing. asiaresearchnews.com
Reaction Condition Optimization: Bayesian optimization and other ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (temperature, solvent, concentration, catalyst loading) to identify the optimal conditions for yield and selectivity, reducing the time and resources spent on empirical trial-and-error methods. researchgate.net
| Application Area | AI/ML Technique | Anticipated Outcome for this compound |
|---|---|---|
| Stereoselectivity Prediction | Random Forest, Gaussian Mixture Models, Neural Networks. arxiv.orgresearchgate.net | Accurate prediction of enantiomeric excess, guiding selection of chiral catalysts. arxiv.org |
| Catalyst Design & Screening | Fragment-based descriptors, Virtual ligand screening. acs.orgasiaresearchnews.com | Identification of novel, highly selective catalysts with reduced experimental effort. azorobotics.com |
| Process Optimization | Bayesian Optimization, Transfer Learning. nih.govresearchgate.net | Rapid determination of optimal reaction conditions for maximizing yield and purity. |
Unexplored Stereochemical Control and Dynamic Kinetic Resolution Strategies
Achieving absolute stereochemical control is a central goal in modern organic synthesis. For this compound, this involves developing highly enantioselective methods that produce a single enantiomer in high purity.
Future research will likely pursue two main strategies:
Asymmetric Catalysis: While asymmetric Strecker reactions are known, there is continuous scope for discovering new and more efficient chiral catalysts. mdpi.comresearchgate.net Research into novel organocatalysts, such as chiral amides or thioureas, and chiral metal complexes continues to yield catalysts with improved activity and enantioselectivity under milder conditions. nih.govacs.orgacs.org The development of catalysts that operate with low loadings and high turnover frequencies is a key industrial goal. researchgate.net
Dynamic Kinetic Resolution (DKR): DKR is a powerful strategy that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single, desired enantiomer. princeton.eduprinceton.edu For α-aminonitriles, chemoenzymatic DKR approaches have shown significant promise. researchgate.netdntb.gov.ua A typical DKR process for an α-aminonitrile involves:
Enantioselective enzymatic hydrolysis: An enantioselective enzyme (e.g., a nitrilase or amidase) converts one enantiomer of the aminonitrile (or its corresponding amide) into the α-amino acid. dntb.gov.uafrontiersin.org
In situ racemization: The remaining, unreacted enantiomer of the aminonitrile is racemized under the reaction conditions, often facilitated by the alkaline pH of the Strecker synthesis itself or by a racemase enzyme. researchgate.netfrontiersin.org This continuously replenishes the substrate for the enzyme, driving the reaction to completion. frontiersin.org
Exploring new, robust enzymes and racemization catalysts that are compatible with the reaction conditions for this compound will be a critical area of future research, potentially providing the most efficient route to the enantiopure compound. dntb.gov.uaresearchgate.net
Q & A
Q. What are the recommended synthetic pathways for 2-Methylamino-2-phenyl-propionitrile in academic research?
The synthesis of this compound can be achieved via:
- Condensation reactions : Using aromatic aldehydes and nitrile precursors under basic conditions, as demonstrated in the synthesis of structurally related propionitriles .
- Electrophilic substitution : Employing phenylisothiocyanate and chloroacetyl chloride, followed by reaction optimization (e.g., temperature: 60–80°C; catalyst: triethylamine) to enhance yields .
| Method | Reactants/Conditions | Key Parameters | Reference |
|---|---|---|---|
| Condensation | Aromatic aldehyde + nitrile | Basic pH, 60–80°C | |
| Electrophilic Substitution | Phenylisothiocyanate + chloroacetyl chloride | Room temperature, stirring |
Q. How can researchers characterize the purity and structural integrity of this compound?
Multi-technique validation is essential:
- NMR spectroscopy : Confirm methylamino (δ 2.3–2.5 ppm) and phenyl protons (δ 7.2–7.5 ppm) .
- HPLC-UV : Ensure >95% purity using a C18 column and 254 nm detection .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 174.1 [M+H]⁺) .
- X-ray crystallography : Resolve crystal structures for definitive confirmation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity in synthesizing this compound derivatives?
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups on aromatic aldehydes stabilize intermediates via resonance .
- Steric hindrance : Bulkier substituents at the α-carbon favor less hindered isomers, as shown in kinetic studies at 25°C vs. 60°C .
- Computational modeling : Density Functional Theory (DFT) predicts transition states and regiochemical outcomes for related nitriles .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability is sensitive to moisture and light:
- Optimal storage : Desiccated at -20°C under nitrogen, with <1% degradation/month .
- Degradation pathways : Hydrolysis (ambient conditions) and oxidation (humid environments) are predominant .
| Condition | Degradation Rate (%/month) | Major Degradants |
|---|---|---|
| Ambient, exposed | 15–20 | Hydrolyzed nitrile |
| Dry, dark (-20°C) | <1 | None detected |
Q. What in vitro models are suitable for evaluating biological activity?
- Enzyme inhibition assays : Cytochrome P450 isoforms or kinase targets, using fluorometric/radiometric readouts .
- Cell viability assays : MTT/XTT in hepatocyte models (IC50: 50–100 µM for related nitriles) .
- ADMET profiling : Utilize PubChem data for preliminary toxicity and pharmacokinetic properties .
Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
